Eriodictyol tetraacetate

Description

Structure

3D Structure

Properties

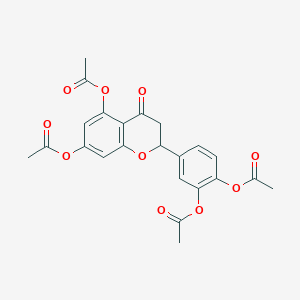

Molecular Formula |

C23H20O10 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

[2-acetyloxy-4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate |

InChI |

InChI=1S/C23H20O10/c1-11(24)29-16-8-21(32-14(4)27)23-17(28)10-19(33-22(23)9-16)15-5-6-18(30-12(2)25)20(7-15)31-13(3)26/h5-9,19H,10H2,1-4H3 |

InChI Key |

ZDLMCGHYUROZBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations for Eriodictyol Tetraacetate

Established Chemical Reaction Pathways for Eriodictyol (B191197) Acetylation

The conventional chemical synthesis of flavonoid acetates, including eriodictyol tetraacetate, primarily involves acylation reactions. The most common approach utilizes acetic anhydride (B1165640) (Ac₂O) as the acetylating agent, often in the presence of a base catalyst like pyridine (B92270) or sodium acetate (B1210297). This method targets the hydroxyl groups on the flavanone (B1672756) structure.

The process involves the reaction of eriodictyol with an excess of acetic anhydride. The hydroxyl groups at positions 5, 7, 3', and 4' of the eriodictyol molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. This results in the formation of ester linkages and acetic acid as a byproduct. However, a significant challenge with this chemical approach is the lack of regioselectivity. mdpi.commdpi.com Without protective group strategies, the reaction often yields a mixture of partially acetylated derivatives (mono-, di-, and tri-acetates) alongside the desired fully acetylated product, this compound. This necessitates complex purification steps to isolate the target compound. The general yield for acetylation reactions using acetic anhydride can range from 75-85%, though this is not specific to the tetra-acetylated form alone.

Table 1: Conventional Chemical Acetylation of Flavanoids Use the interactive controls to view data details.

| Reagent | Catalyst/Solvent | Target Moiety | Key Challenges |

| Acetic Anhydride (Ac₂O) | Pyridine or Sodium Acetate | Phenolic Hydroxyl Groups | Low regioselectivity, formation of multiple ester products, need for protection/deprotection steps. mdpi.comosti.gov |

Optimization Strategies in the Stereoselective Chemical Synthesis of this compound

Achieving stereoselectivity in the chemical synthesis of this compound is a considerable challenge due to the multiple reactive hydroxyl groups on the eriodictyol backbone. mdpi.com Classical chemical synthesis often leads to a mixture of products because the hydroxyl groups have similar reactivity, making it difficult to selectively acylate specific positions.

The primary strategy to overcome this lack of selectivity involves a multi-step process using protecting groups. mdpi.comacs.org This approach requires:

Selective Protection: Protecting the less desired hydroxyl groups with a chemical "mask" to prevent them from reacting.

Acetylation: Acetylating the remaining free hydroxyl groups.

Deprotection: Removing the protecting groups to yield the final, selectively acetylated product.

While this method offers greater control over the final structure, it is laborious and generates significant chemical waste from the additional reagents required for the protection and deprotection steps. acs.org Optimization in this context focuses on identifying orthogonal protecting groups that can be applied and removed under mild conditions without affecting the newly formed acetate esters. The development of one-pot procedures that minimize intermediate purification steps is also a key area of research. However, these methods remain complex and less environmentally friendly compared to enzymatic alternatives. mdpi.comconicet.gov.ar

Green Chemistry Principles Applied to Flavanone Esterification Processes

The application of green chemistry principles to flavanone esterification aims to develop more sustainable and environmentally benign synthetic routes. royalsocietypublishing.org These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgajrconline.org

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents like pyridine and chlorinated solvents with safer alternatives. royalsocietypublishing.org Low-toxicity solvents such as 2-methyl-2-butanol, acetone, and ethyl lactate (B86563) are frequently explored. mdpi.comresearchgate.netresearchgate.net In some cases, solvent-free reaction systems are developed, where a liquid acyl donor like triacetin (B1683017) can also serve as the reaction medium. osti.gov

Catalyst Innovation: Employing reusable and non-toxic catalysts is central to green synthesis. acs.org This includes the use of solid catalysts like clays (B1170129) or silica-supported heteropolyacids, which can be easily separated from the reaction mixture and reused, minimizing waste. conicet.gov.ar

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. ajrconline.org Microwave-assisted synthesis can also enable solvent-free conditions. ajrconline.org

Biotechnological and Chemoenzymatic Approaches for the Production of Eriodictyol Acetates

Biotechnological and chemoenzymatic methods offer a powerful and green alternative to traditional chemical synthesis for producing flavonoid acetates. mdpi.com These approaches utilize enzymes, particularly lipases, as biocatalysts to perform highly selective acylation reactions under mild conditions. osti.govresearchgate.net

The key advantages of enzymatic acylation include:

High Regioselectivity: Enzymes can distinguish between the different hydroxyl groups on the flavonoid structure, allowing for the synthesis of specific acetate derivatives without the need for complex protection/deprotection steps. mdpi.comosti.gov For instance, studies on other flavonoids have shown that lipases can selectively acylate hydroxyl groups on the B-ring or the sugar moiety in glycosides. mdpi.comacademicjournals.org

Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and pressures, which preserves the integrity of the often-sensitive flavonoid structure and reduces energy consumption. researchgate.net

Environmental Benefits: These methods often use non-toxic solvents and produce less waste, aligning with the principles of green chemistry. osti.govnih.gov

Lipase B from Candida antarctica (CALB), often in an immobilized form such as Novozym® 435, is one of the most widely used and effective biocatalysts for flavonoid acylation. mdpi.comacademicjournals.org The choice of acyl donor (e.g., vinyl acetate, triacetin) and solvent (e.g., acetone, 2-methyl-2-butanol, tert-amyl alcohol) are critical parameters that are optimized to achieve high conversion yields and selectivity. mdpi.comresearchgate.net While much of the research has focused on flavonoid glycosides, the principles are applicable to aglycones like eriodictyol, though the increased lipophilicity of aglycones can present different challenges. mdpi.comresearchgate.net

Table 2: Chemoenzymatic Acylation of Flavanoids Use the interactive controls to view data details.

| Enzyme | Common Acyl Donor | Common Solvent | Key Advantages |

| Candida antarctica Lipase B (CALB) | Vinyl acetate, Triacetin | 2-methyl-2-butanol, Acetone, tert-Amyl alcohol | High regioselectivity, mild reaction conditions, reduced byproducts. mdpi.comresearchgate.netacademicjournals.org |

| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | Organic Solvents | Offers different regioselectivity compared to CALB. academicjournals.org |

| Whole-cell biocatalysts (Pseudomonas stutzeri) | Vinyl acetate | Aqueous/Organic Biphasic Systems | High conversion rates, potential for single-product regioselectivity. researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Eriodictyol Tetraacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Eriodictyol (B191197) Tetraacetate

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for eriodictyol tetraacetate are not present in the surveyed scientific literature.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

No published ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were found.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) and DEPT-135 Spectroscopy

No published ¹³C NMR or DEPT-135 spectral data assigning the chemical shifts of the carbon skeleton of this compound were found.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

No published 2D NMR (HSQC, HMBC) studies detailing the specific proton-carbon correlations for the structural assignment of this compound were found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

While the theoretical exact mass of this compound can be calculated, no experimental HRMS data from published research is available to confirm its molecular formula and assess purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Quantification and Preparative Separation

No specific HPLC methods developed for the analytical quantification or preparative separation of this compound, including details on chromatographic parameters, were found in the reviewed literature.

Chromatographic Parameters and Stationary Phase Selection

Information regarding the stationary phase, mobile phase composition, flow rate, or detection wavelength specifically for the HPLC analysis of this compound is not available in published research.

Detection Modalities (e.g., UV-Vis, Diode Array, Mass Spectrometry)

The detection and characterization of this compound, a derivatized flavanone (B1672756), rely on a combination of chromatographic separation and advanced spectroscopic detection techniques. These modalities provide specific information regarding the compound's structure and purity.

Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD): High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary method for the analysis of flavonoids and their derivatives. The parent compound, eriodictyol, exhibits characteristic UV absorption maxima due to its flavanone structure. Flavanones typically show two main absorption bands: Band I (between 300-380 nm) associated with the B-ring cinnamoyl system, and Band II (between 240-295 nm) related to the A-ring benzoyl system. For eriodictyol, a significant absorption peak is observed around 288 nm. researchgate.netnveo.org

Upon acetylation to form this compound, the four phenolic hydroxyl groups are converted to acetate (B1210297) esters. This modification significantly alters the electronic properties of the chromophore. The free hydroxyl groups act as powerful auxochromes, and their acetylation typically leads to a hypsochromic shift (a shift to a shorter wavelength) of the main absorption bands. DAD is particularly useful as it acquires a full UV-Vis spectrum at each point in the chromatogram, allowing for peak purity assessment and tentative identification based on the spectral profile.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of this compound. researchgate.net When coupled with a chromatographic inlet like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data. Electrospray ionization (ESI) is a common soft ionization technique used for flavonoids, which typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

The molecular weight of eriodictyol is 288.25 g/mol . nih.gov The addition of four acetyl groups increases the molecular weight to approximately 456.29 g/mol . Therefore, in an ESI-MS analysis, this compound would be expected to show a prominent ion at m/z 457.3 in positive mode ([M+H]⁺) or m/z 455.3 in negative mode ([M-H]⁻).

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. The fragmentation pattern of the flavanone core often involves a characteristic retro-Diels-Alder (RDA) reaction, cleaving the C-ring. While acetylation can alter fragmentation pathways, the analysis of the resulting product ions can confirm the core structure and the presence of the four acetate groups through sequential neutral losses. The fragmentation of the parent eriodictyol molecule yields diagnostic product ions at m/z 179, 163, and 153. nih.govpreprints.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of this compound

Spectroscopic techniques like IR and UV-Vis provide foundational data for the structural confirmation of synthesized or isolated compounds by probing their molecular vibrations and electronic transitions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis: The UV-Vis spectrum of a flavonoid is a fingerprint of its specific hydroxylation and substitution pattern. As noted, eriodictyol shows characteristic absorption bands in methanol (B129727) or ethanol. The acetylation of its hydroxyl groups leads to predictable changes in the UV-Vis spectrum. The table below summarizes the reported absorption maxima for eriodictyol and the expected changes for this compound.

| Compound | Band II (λmax, nm) | Band I (λmax, nm) | Reference |

|---|---|---|---|

| Eriodictyol | ~288 | ~325 (Shoulder) | nveo.org |

| This compound (Expected) | Hypsochromic Shift (<288) | Disappearance or Hypsochromic Shift |

Infrared (IR) Spectroscopic Analysis: Infrared spectroscopy is highly effective for confirming the functional groups present in a molecule. In the case of converting eriodictyol to this compound, the changes in the IR spectrum are distinct and confirmatory of the acetylation reaction. mdpi.com The key changes involve the disappearance of the hydroxyl (-OH) stretching bands and the appearance of strong ester carbonyl (C=O) and C-O stretching bands. mdpi.comnih.gov The table below outlines the characteristic IR absorption bands for eriodictyol and the expected bands for this compound.

| Functional Group | Eriodictyol (cm⁻¹) | This compound (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Phenolic O-H | 3500-3200 (Broad) | Absent | Stretching |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Ester C=O | Absent | ~1765 | Stretching |

| Ketone C=O (C4) | ~1650 | ~1660 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| Ester C-O | Absent | 1250-1100 | Stretching |

In Vitro Investigations of Biological Activities and Underlying Molecular Mechanisms of Eriodictyol Tetraacetate

Evaluation of Antioxidant Modulatory Capacity in Cellular and Cell-Free Systems

There is currently no scientific literature available that investigates the antioxidant capacity of Eriodictyol (B191197) tetraacetate through the following methods:

Assessment of Anti-inflammatory Effects in Inflammatory Cell Models

Similarly, the anti-inflammatory properties of Eriodictyol tetraacetate in vitro have not been documented in the scientific literature according to the specified mechanisms.

Intervention with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)The potential for this compound to interfere with major inflammatory signaling pathways—including the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways—remains uninvestigated in published research. While some studies mention these pathways in relation to other compounds, they do not provide data specific to this compound.dokumen.pub

Based on a comprehensive review of the available scientific literature, there is no information regarding the in vitro biological activities of the specific chemical compound This compound . All relevant research found pertains to its parent compound, Eriodictyol .

The acetylation of Eriodictyol's four hydroxyl groups to form this compound would significantly alter the molecule's chemical and physical properties. These changes would in turn affect its biological activity, including its ability to interact with cellular targets, cross cell membranes, and engage in the molecular mechanisms outlined in the requested article structure.

Therefore, it is not scientifically accurate or possible to generate the requested article on this compound focusing on neuroprotective and antineoplastic activities, as no research data on these specific topics for this particular compound could be located. The extensive body of research available focuses exclusively on the non-acetylated form, Eriodictyol.

Exploration of Antineoplastic Activities in Various Cancer Cell Lines

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, Bcl-2/Bax)

Currently, there are no available in vitro studies that specifically investigate the modulatory effects of this compound on the PI3K/Akt/mTOR or the Bcl-2/Bax signaling pathways. Research has, however, explored its broader antiangiogenic potential.

In a study utilizing a panel of 60 NCI cell lines, the antiangiogenic activity of this compound was assessed. core.ac.uk The investigation involved correlating the 50% inhibition concentrations (IC50) with the mRNA expression profiles of genes related to angiogenesis. core.ac.uk However, for this compound, no significant relationships were identified that could predict the response of tumor cell lines based on the expression of these specific angiogenesis-regulating genes. core.ac.uk

Further in silico analysis through molecular docking was performed to predict the binding affinity of this compound to vascular endothelial growth factor receptors (VEGFRs), which are key components in angiogenesis. core.ac.uk The results indicated that this compound binds to the same pharmacophores on VEGFR1 and VEGFR2 as the known inhibitor, axitinib, although with lower binding affinities. core.ac.uk Notably, among the natural products tested, this compound exhibited the lowest binding energy for both VEGFR1 and VEGFR2, suggesting a potential interaction. core.ac.uk

Table 1: In Silico Molecular Docking of this compound with VEGFR1 and VEGFR2

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| This compound | VEGFR1 | -8.1 | Not specified |

| This compound | VEGFR2 | -8.5 | Not specified |

| Axitinib (Control) | VEGFR1 | -9.2 | Not specified |

| Axitinib (Control) | VEGFR2 | -9.8 | Not specified |

Data sourced from in silico molecular docking studies. core.ac.uk

Cardioprotective and Hepatoprotective Investigations in Relevant Preclinical Cell Models

There are currently no published in vitro studies specifically investigating the cardioprotective or hepatoprotective effects of this compound in relevant preclinical cell models.

Mechanisms of Protection Against Ischemia-Reperfusion Injury

No in vitro research has been conducted to date to elucidate the mechanisms of protection of this compound against ischemia-reperfusion injury in any cell model.

Evaluation of Cellular Stress Response Pathways

Specific in vitro evaluations of the effects of this compound on cellular stress response pathways have not been reported in the scientific literature.

Other Investigational Biological Activities in Relevant Cell-Based Systems (e.g., renoprotection, skin photoprotection, anti-diabetic mechanisms)

To date, there are no available in vitro studies that have specifically investigated the renoprotective, skin photoprotective, or anti-diabetic mechanisms of this compound in relevant cell-based systems. While the antiangiogenic properties of this compound have been explored, its potential activities in these other areas remain to be elucidated through dedicated in vitro research. core.ac.uknih.gov

Structure Activity Relationship Sar Studies of Eriodictyol Tetraacetate and Its Synthetic Analogues

Impact of Acetylation on Biological Activity Profiles Compared to Parent Eriodictyol (B191197)

The conversion of eriodictyol to eriodictyol tetraacetate involves the acetylation of all four of its free hydroxyl (-OH) groups, transforming them into ester groups (-OCOCH₃). This structural modification profoundly alters the molecule's physicochemical properties, which in turn significantly impacts its biological activity.

The primary effect of acetylation is a substantial increase in lipophilicity (fat solubility). The polar hydroxyl groups are masked by nonpolar acetyl groups, making it easier for this compound to cross lipid-rich biological membranes, such as the intestinal wall and cell membranes. This enhanced membrane permeability can lead to improved absorption and bioavailability compared to the more polar parent compound, eriodictyol.

However, the biological activity of flavonoids is often directly linked to the presence of free hydroxyl groups. These groups are crucial for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. By masking these functional groups, acetylation can lead to a decrease in the in vitro radical scavenging activity. nih.gov For instance, studies on other acetylated flavonoids have shown that while the parent compounds are potent antioxidants, their acetylated derivatives show reduced activity in cell-free antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov

The table below summarizes the expected changes in properties and activity profiles due to acetylation.

| Feature | Eriodictyol | This compound | Impact of Acetylation |

| Structure | Contains four free hydroxyl (-OH) groups | All hydroxyl groups are converted to acetate (B1210297) esters (-OCOCH₃) | Masking of polar functional groups |

| Lipophilicity | Lower | Higher | Increased ability to cross cell membranes |

| Bioavailability | Generally low | Potentially enhanced | Improved absorption and systemic circulation |

| In Vitro Antioxidant Activity | High (due to H-donating -OH groups) | Low to negligible | Decreased direct radical scavenging ability |

| In Vivo Activity | Limited by poor absorption | Potentially higher | Functions as a pro-drug, releasing active eriodictyol intracellularly |

Elucidation of Key Structural Features Conferring Enhanced or Diminished Bioactivity

The bioactivity of flavanone (B1672756) esters is dictated by a delicate balance of several structural features. For this compound and its analogues, the key determinants of activity are the nature of the ester groups, their positions on the flavonoid scaffold, and the integrity of the core flavanone structure.

The Flavanone Backbone : The C6-C3-C6 skeleton is fundamental. The saturation of the C2-C3 bond in the C-ring defines it as a flavanone and influences the molecule's three-dimensional conformation, which is critical for binding to biological targets.

Acetylation Pattern : In this compound, all four hydroxyl groups are acetylated. This complete masking maximizes lipophilicity but abolishes the direct antioxidant and hydrogen-bonding capabilities of the molecule. For synthetic analogues, selective acetylation could be employed. For example, leaving the 3' and 4'-hydroxyl groups on the B-ring free would preserve the catechol moiety, which is critical for antioxidant and metal-chelating properties, while acetylating the A-ring hydroxyls could still improve bioavailability.

The B-Ring Substitution : The dihydroxy substitution pattern at the 3' and 4' positions of the B-ring in the parent eriodictyol is a well-established feature for potent antioxidant and anti-inflammatory activity. mdpi.com Acetylation of these specific groups is a critical factor in diminishing direct bioactivity, while their release via hydrolysis is key to restoring it.

Nature of the Ester Group : While this article focuses on the tetraacetate, SAR studies on other flavonoid esters show that varying the length and nature of the acyl chain can fine-tune the compound's properties. For example, using longer-chain fatty acids for esterification would further increase lipophilicity, potentially enhancing accumulation in lipid-rich tissues.

Computational Approaches in SAR Elucidation: Molecular Docking, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry provides powerful tools to predict and rationalize the biological activities of molecules like this compound, guiding the design of more potent analogues.

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking studies can be used to compare its binding mode to that of eriodictyol within the active site of enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE). nih.govbioinformation.net The bulkier acetyl groups would occupy more space and alter the pattern of interactions (e.g., preventing hydrogen bonds that eriodictyol could form while introducing new van der Waals contacts). This can explain why the acetylated form might be a weaker direct inhibitor of certain enzymes.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the ligand in the active site. MD can help verify if the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com For a library of flavanone ester derivatives, a QSAR model could be built using descriptors that quantify physicochemical properties like lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters. researchgate.net Such models can predict the activity of new, yet-to-be-synthesized analogues, thereby accelerating the drug discovery process by prioritizing the most promising candidates. nih.gov For instance, a QSAR model could reveal the optimal degree of lipophilicity or the ideal electronic character for the ester groups to achieve maximum activity against a specific biological target.

Rational Design Principles for Optimized Flavanone Ester Derivatives

The insights gained from SAR and computational studies provide clear principles for the rational design of new flavanone esters with optimized properties.

Pro-drug Optimization : this compound serves as a pro-drug, and this principle can be refined. The type of ester can be varied (e.g., propionate, butyrate, or amino acid esters) to control the rate of hydrolysis by cellular esterases. This allows for tuning the release of the active eriodictyol, potentially targeting tissues with high esterase activity or achieving a more sustained release profile.

Selective Esterification : Instead of acetylating all hydroxyl groups, selective protection and deprotection chemistry can be used to create analogues with specific patterns of acetylation. For instance, leaving the B-ring catechol moiety free while acetylating the A-ring hydroxyls could create a molecule that balances improved lipophilicity with retained intrinsic antioxidant activity.

Enhancing Target Specificity : Computational modeling can guide the design of derivatives with enhanced affinity and specificity for a particular biological target. nih.gov By analyzing the binding pocket of a target enzyme, the ester groups can be designed to form specific, favorable interactions that the parent molecule cannot, potentially converting a pro-drug into a directly active and more potent inhibitor.

Improving Solubility and Stability : While acetylation increases lipophilicity, it may decrease aqueous solubility. To create derivatives suitable for different formulations, esterification with hydrophilic moieties (e.g., polyethylene (B3416737) glycol or charged amino acids) could be explored to improve water solubility while still leveraging the benefits of the pro-drug approach.

By applying these principles, it is possible to move beyond this compound and develop a new generation of flavanone esters with finely tuned pharmacokinetic and pharmacodynamic profiles, tailored for specific therapeutic applications.

Metabolic Transformation and Bioavailability Considerations for Eriodictyol Tetraacetate

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

Acetylation of hydroxyl groups on flavonoids can protect them from rapid metabolism. mdpi.com Studies on acetylated quercetin (B1663063), for instance, have shown that this modification enhances its metabolic stability. nih.gov In one study, tetra-acetylated quercetin demonstrated greater resistance to metabolism in HepG2 cells compared to its parent compound, quercetin. mdpi.com After 12 hours of incubation, the tetra-acetylated form was no longer detectable, but it had been converted to monoacetylated quercetin, which remained unmetabolized even after 24 hours. In contrast, about 40% of the parent quercetin was converted to a sulfate (B86663) conjugate within the same timeframe. mdpi.com This suggests that the acetyl groups are sequentially hydrolyzed, and the presence of even one acetyl group can confer a degree of metabolic protection.

Similarly, the acetylation of 5-demethyltangeretin was found to improve its metabolic stability, leading to enhanced anticancer activity. nih.gov These findings suggest that eriodictyol (B191197) tetraacetate is likely to exhibit greater metabolic stability than native eriodictyol. The acetyl groups are expected to shield the hydroxyl groups from phase II conjugation reactions, such as glucuronidation and sulfation, which are major metabolic pathways for eriodictyol. nih.gov

The following table summarizes the conceptual metabolic stability of acetylated flavonoids based on available literature.

| Compound | In Vitro System | Observation | Implication for Eriodictyol Tetraacetate |

| Tetra-acetylated Quercetin | HepG2 Cells | More resistant to metabolism than quercetin; converted to a more stable mono-acetylated form. mdpi.com | Likely to have enhanced metabolic stability compared to eriodictyol. |

| Acetylated 5-Demethyltangeretin | PC-3 Cells | Increased cellular uptake and enhanced bioactivity, suggesting improved stability. nih.gov | Acetylation may lead to higher intracellular concentrations and prolonged effects. |

| Acetylated (-)-epigallocatechin-3-O-gallate (EGCG) | In vivo (mouse plasma) | 2.2-fold increase in elimination half-life compared to EGCG. mdpi.com | Suggests potential for a longer systemic circulation time. |

Characterization of Enzyme-Mediated Deacetylation Pathways to Parent Eriodictyol

The conversion of this compound back to its parent compound, eriodictyol, is a crucial step for its biological activity, as the parent flavonoid is often the active form. This deacetylation is primarily mediated by esterase enzymes present in the body. nih.gov

Esterases, such as acetyl xylan (B1165943) esterases and carbohydrate esterases, are known to catalyze the deacetylation of various acetylated molecules. researchgate.netnih.gov These enzymes are capable of hydrolyzing the ester bonds of acetylated flavonoids to release the parent compound and acetic acid. nih.gov The deacetylation process can be influenced by the specific type of esterase and the structure of the acetylated flavonoid.

Research on other acetylated flavonoids indicates that they are readily converted to their parent compounds upon absorption into cells or circulation. nih.gov For example, acetylated derivatives of 5-demethyltangeretin were rapidly deacetylated to the parent compound in both cell cultures and in mice. nih.gov This suggests that this compound likely serves as a prodrug, which is efficiently converted to eriodictyol by endogenous esterases.

The enzymatic deacetylation of flavonoid glycosides has also been studied, demonstrating the capability of enzymes like acetyl esterase from Trichoderma reesei to acylate and potentially deacetylate these compounds. nih.gov While this study focused on acylation, the reversible nature of these enzymatic reactions suggests a pathway for deacetylation.

The table below outlines the key enzymes involved in deacetylation and their relevance to this compound.

| Enzyme Family | Action | Relevance to this compound |

| Carboxyl Esterases | Hydrolyze ester bonds of acetylated compounds. nih.gov | Likely the primary enzymes responsible for the conversion of this compound to eriodictyol in the body. |

| Acetyl Xylan Esterases | Deacetylation of xylan polymers. nih.gov | While their primary substrates are polysaccharides, their general deacetylating activity could potentially extend to acetylated flavonoids. |

| Carbohydrate Esterases | Catalyze transacylations of flavonoid glycosides. nih.gov | Demonstrates enzymatic modification of flavonoids, suggesting a role in both acylation and deacetylation processes. |

Investigation of Permeability and Cellular Uptake Mechanisms of Eriodictyol Acetate (B1210297) Derivatives

A significant challenge with many flavonoids is their poor intestinal absorption. mdpi.com Acetylation can improve the permeability and cellular uptake of these compounds by increasing their lipophilicity. The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of compounds. wur.nlresearchgate.netnih.gov

Studies on various acetylated flavonoids have consistently shown enhanced cellular uptake compared to their non-acetylated counterparts. mdpi.comnih.govnih.gov The substitution of polar hydroxyl groups with less polar acetyl groups is thought to facilitate passage through the lipid-rich cell membranes. mdpi.com For instance, the cellular uptake of acetylated quercetin in HepG2 cells was significantly higher than that of quercetin. mdpi.com Similarly, acetylated 5-demethyltangeretin showed a 2.3-fold higher cytosolic concentration in PC-3 cells compared to the parent compound. nih.gov

The increased uptake of acetylated flavonoids is attributed to a change in their physicochemical properties, particularly their polarity, which enhances their bioaccessibility. mdpi.com It is also suggested that the aglycones of flavonoids can form aggregates, which may limit their absorption, and acetylation could potentially reduce this aggregation. mdpi.com

The following table presents a comparative overview of the cellular uptake of acetylated versus non-acetylated flavonoids.

| Flavonoid Derivative | Cell Line | Increase in Cellular Uptake | Reference |

| Acetylated Quercetin | HepG2 | Enhanced intracellular absorption | mdpi.com |

| Acetylated 5-Demethyltangeretin | PC-3 | 2.3-fold higher cytosolic concentration | nih.gov |

| Acetylated (-)-epigallocatechin-3-O-gallate (EGCG) | In vivo (mouse plasma) | 30-fold enhanced cellular uptake | mdpi.com |

Future Research Directions and Translational Perspectives in Academic Contexts

Development of Advanced Analytical Techniques for Eriodictyol (B191197) Tetraacetate in Complex Biological Matrices

The accurate quantification of Eriodictyol tetraacetate and its metabolites in complex biological matrices such as plasma, urine, and tissue is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. Future academic research must focus on developing and validating robust analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods like tandem mass spectrometry (HPLC-MS/MS) stands as a pivotal technique. researchgate.netresearchgate.net The development of such methods would require careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric conditions. Sample preparation is a critical step to remove interfering substances from biological samples; techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction will need to be systematically evaluated. researchgate.net

For chromatographic separation, reversed-phase HPLC columns will likely be the standard choice. The optimization will involve testing various mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with acidified water) and gradient elution programs to achieve a high resolution and rapid analysis time. researchgate.netrsc.org In terms of detection, mass spectrometry offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of the compound expected in biological samples. researchgate.net The development of specific Multiple Reaction Monitoring (MRM) transitions for this compound will be essential for its precise quantification.

The table below outlines a prospective framework for the development of such an analytical method.

| Parameter | Technique/Method | Objective & Considerations |

| Sample Preparation | Solid-Phase Extraction (SPE) | To remove proteins and other interferences from plasma or urine, improving assay sensitivity and column longevity. |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | To achieve rapid separation (under 5 minutes) with high resolution, separating the parent compound from potential metabolites. |

| Stationary Phase | C18 Reversed-Phase Column | Standard choice for nonpolar to moderately polar compounds, offering good retention and peak shape for acetylated flavonoids. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | To provide efficient elution and good ionization for mass spectrometry. |

| Detection | Tandem Mass Spectrometry (MS/MS) | For highly sensitive and selective quantification, minimizing the impact of matrix effects. |

| Ionization Mode | Electrospray Ionization (ESI) - Negative or Positive Mode | To be determined based on which mode provides the most stable and abundant parent ion for this compound. |

Comprehensive Elucidation of Novel Molecular Targets for this compound Action

While the parent compound, eriodictyol, is known to interact with multiple cellular signaling pathways, the specific molecular targets of this compound remain largely unexplored. nih.govnih.gov Acetylation can alter the binding affinity of a compound to its targets or even enable it to interact with new ones. A key area for future academic research is the comprehensive identification and validation of these targets.

Initial research can build upon the known activities of eriodictyol, which include antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.gov For instance, eriodictyol is known to activate the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant defense. nih.gov It would be pertinent to investigate if this compound is a more potent activator of this pathway. Similarly, the anti-inflammatory effects of eriodictyol are linked to the inhibition of pathways like NF-κB and MAPK. nih.gov Comparative studies using both eriodictyol and its tetra-acetylated form could reveal differences in their potency and mechanisms.

Modern drug discovery techniques can be employed to identify novel targets. For example, computational molecular docking studies can predict the binding affinity of this compound to a wide range of proteins. researchgate.net One study identified eriodictyol as a putative inhibitor of Exportin-1 (XPO-1), a target in non-small cell lung cancer, suggesting a potential avenue of investigation for its acetylated derivative. researchgate.net

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Transcription Factors | Nrf2, NF-κB | Based on the known activity of the parent compound, eriodictyol. Acetylation may enhance cellular uptake and nuclear translocation. |

| Enzymes | Cyclooxygenases (COX-1/2), Lipoxygenases (LOX), Kinases (e.g., MAPK) | Key regulators of inflammation and cellular signaling. Flavonoids are known to modulate their activity. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Involved in metabolism and inflammation; a known target class for other polyphenolic compounds. |

| Transport Proteins | Exportin-1 (XPO-1) | A potential target identified for eriodictyol in cancer therapy. researchgate.net |

Potential for this compound as a Lead Compound in Academic Drug Discovery Programs

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com this compound holds promise as a lead compound in academic drug discovery programs due to several factors.

The acetylation of flavonoids is a well-established medicinal chemistry strategy to overcome limitations such as poor membrane permeability and rapid metabolism. nih.gov By masking the polar hydroxyl groups, acetylation increases the lipophilicity of the molecule, which can lead to improved absorption and bioavailability. Studies on other acetylated flavonoids have shown enhanced biological activity compared to their parent compounds. nih.gov

The diverse biological activities of the parent compound, eriodictyol, including anti-cancer, anti-diabetic, and cardioprotective effects, provide a strong foundation for developing this compound as a therapeutic agent. nih.govmdpi.com Academic research programs can focus on synthesizing analogs of this compound with different acetylation patterns to establish structure-activity relationships (SAR). This could lead to the identification of derivatives with optimized activity against specific diseases. For example, research has shown that the position of acetylation on the flavonoid skeleton can significantly impact its anti-cancer and anti-migration properties. nih.gov

Eriodictyol has been identified as a potential lead compound for conditions like type 2 diabetes and non-small cell lung cancer. researchgate.netmdpi.com The development of its tetra-acetylated derivative could represent a significant step forward in translating these initial findings into viable drug candidates.

Exploration of Synergistic Biological Effects with Other Bioactive Compounds or Established Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Future academic studies should explore the potential synergistic effects of this compound with other bioactive compounds or established drugs.

A study on its parent compound, eriodictyol, demonstrated a synergistic effect with green tea extract in reducing cholesterol levels in mice fed a high-fat/high-sucrose diet. nih.gov The combination was more effective at suppressing cholesterol synthesis enzymes than either compound alone. nih.gov This provides a strong rationale for investigating whether this compound, with its potentially improved bioavailability, could exhibit even more potent synergistic effects with agents like green tea catechins.

Another area of interest is in cancer therapy. Many natural compounds have been shown to work synergistically with conventional chemotherapy agents, enhancing their anti-tumor effects or mitigating their toxicity. researchgate.net Research could be designed to test this compound in combination with drugs like doxorubicin (B1662922) or cisplatin (B142131) against various cancer cell lines. The goal would be to see if the combination allows for lower, less toxic doses of the chemotherapeutic agent while maintaining or improving efficacy.

| Combination Partner | Therapeutic Area | Potential Synergistic Mechanism |

| Green Tea Extract (EGCG) | Hypercholesterolemia / Metabolic Syndrome | Enhanced inhibition of cholesterol synthesis enzymes (HMGCR, HMGCS). nih.gov |

| Metformin | Type 2 Diabetes | Complementary mechanisms of action on glucose uptake and insulin (B600854) sensitivity. |

| Doxorubicin | Cancer | Sensitization of cancer cells to chemotherapy; reduction of drug-induced oxidative stress. |

| Capsazepine | Neuropathic Pain / Depression | A study showed eriodictyol had synergistic effects with this TRPV1 antagonist in animal models of depression. nih.gov |

Scaling and Optimization of Biotechnological Production Platforms for this compound

The sustainable and scalable production of this compound is essential for extensive preclinical and potential clinical research. This would likely involve a two-stage process: first, the biotechnological production of the eriodictyol precursor, followed by a chemical or enzymatic acetylation step.

Significant progress has been made in the microbial biosynthesis of eriodictyol. researchgate.net Researchers have successfully engineered strains of Escherichia coli and Saccharomyces cerevisiae to produce eriodictyol from simple carbon sources like glucose or amino acids like L-tyrosine. nih.govnih.gov These metabolic engineering strategies involve introducing the necessary plant-derived biosynthetic genes into the microbial host. nih.gov For example, one approach in E. coli involved co-expressing tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and a fusion protein of flavonoid 3′-hydroxylase (F3′H) and cytochrome P450 reductase (CPR) to achieve a titer of 107 mg/L of eriodictyol. nih.gov

Further optimization of these microbial platforms is a key area for future research. This could involve enhancing the supply of precursor molecules like malonyl-CoA, rebalancing the expression of pathway genes, and optimizing fermentation conditions (e.g., media composition, pH, temperature).

The second stage, acetylation, can be achieved through chemical synthesis or enzymatic catalysis. Chemical acetylation often uses reagents like acetic anhydride (B1165640). researchgate.net However, enzymatic methods using lipases are gaining traction as a "greener" alternative, offering high regioselectivity under mild reaction conditions. mdpi.com Research should focus on optimizing these enzymatic reactions for this compound production, including selecting the best enzyme, acyl donor (e.g., vinyl acetate), and solvent system to maximize conversion yield and purity. mdpi.com

| Production Stage | Platform/Method | Key Optimization Goals |

| Eriodictyol Production | Engineered E. coli or S. cerevisiae | Increase titer and yield by optimizing metabolic pathways and fermentation conditions. nih.govnih.gov |

| Acetylation | Enzymatic (Lipase-catalyzed) | Achieve high conversion rates and regioselectivity; develop a scalable and environmentally friendly process. mdpi.com |

| Purification | Column Chromatography | Develop an efficient, high-throughput method to purify the final this compound product to a high degree. rsc.org |

Q & A

Q. What emerging technologies could enhance the targeted delivery of this compound in neurodegenerative disease models?

- Methodological Answer : Develop nanoparticle carriers (e.g., PLGA or liposomes) functionalized with blood-brain barrier (BBB) targeting ligands. Use in vivo imaging (MRI/PET) to track distribution. ’s findings on eriodictyol’s neuroprotection in Alzheimer’s models underscore the need for BBB-penetrant formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.